molecular formula C5H2BrClN2O3 B13936209 2(1H)-Pyridinone, 3-bromo-4-chloro-5-nitro- CAS No. 850180-81-3

2(1H)-Pyridinone, 3-bromo-4-chloro-5-nitro-

Cat. No.: B13936209
CAS No.: 850180-81-3
M. Wt: 253.44 g/mol
InChI Key: OSXUCEKFUVEIOJ-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-5-nitro-2(1H)-pyridinone is a heterocyclic organic compound that contains bromine, chlorine, and nitro functional groups attached to a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-5-nitro-2(1H)-pyridinone typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of the nitro group to the pyridinone ring.

    Halogenation: Sequential introduction of bromine and chlorine atoms.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions due to the presence of halogens.

    Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.

    Oxidation Reactions: The pyridinone ring can be oxidized to form various derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Aminated Derivatives: From reduction of the nitro group.

    Halogenated Derivatives: From substitution reactions.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique functional groups.

Biology and Medicine

    Drug Development: Potential use in the development of pharmaceuticals due to its bioactive functional groups.

    Biological Probes: Used in research to study biological pathways and mechanisms.

Industry

    Materials Science:

    Agriculture: Possible use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-5-nitro-2(1H)-pyridinone would depend on its specific application. Generally, it could interact with biological molecules through its functional groups, affecting molecular targets and pathways involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-chloro-5-nitro-2(1H)-pyridine
  • 3-Bromo-4-chloro-5-nitro-2(1H)-pyrimidinone

Uniqueness

3-Bromo-4-chloro-5-nitro-2(1H)-pyridinone is unique due to the specific arrangement of its functional groups, which can impart distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

850180-81-3

Molecular Formula

C5H2BrClN2O3

Molecular Weight

253.44 g/mol

IUPAC Name

3-bromo-4-chloro-5-nitro-1H-pyridin-2-one

InChI

InChI=1S/C5H2BrClN2O3/c6-3-4(7)2(9(11)12)1-8-5(3)10/h1H,(H,8,10)

InChI Key

OSXUCEKFUVEIOJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=O)N1)Br)Cl)[N+](=O)[O-]

Origin of Product

United States

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